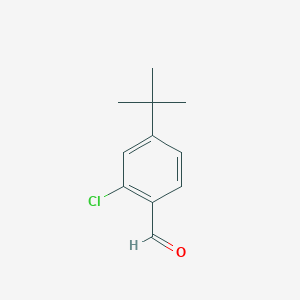

4-tert-Butyl-2-chlorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-chlorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKQMDLBMZFWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591328 | |

| Record name | 4-tert-Butyl-2-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65770-02-7 | |

| Record name | 4-tert-Butyl-2-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Tert Butyl 2 Chlorobenzaldehyde and Its Precursors

Strategic Approaches to Halogenated Benzaldehyde (B42025) Synthesis

The preparation of halogenated benzaldehydes can be achieved through several strategic routes, each with its own advantages and limitations. The primary approaches include the direct oxidation of substituted toluenes, multi-step sequences involving halogenation and subsequent hydrolysis, and modern catalytic methods such as reductive carbonylation.

Oxidation of Substituted Toluenes

The direct oxidation of the methyl group of a substituted toluene (B28343) to an aldehyde is an atom-economical and desirable transformation. For the synthesis of 4-tert-butyl-2-chlorobenzaldehyde, the logical precursor would be 4-tert-butyl-2-chlorotoluene. The challenge in this approach lies in preventing over-oxidation to the corresponding carboxylic acid, which is a common side reaction. google.comshaalaa.com

Various catalytic systems have been developed for the selective oxidation of toluenes. Transition metal catalysts, particularly those based on cobalt and manganese, often in the presence of a bromide promoter, are widely used for the aerobic oxidation of toluene derivatives. shaalaa.com For instance, the oxidation of p-nitrotoluene to p-nitrobenzaldehyde has been systematically studied, demonstrating the feasibility of this approach for substituted toluenes. rsc.org While specific studies on the oxidation of 4-tert-butyl-2-chlorotoluene are not prevalent in the literature, data from the oxidation of related compounds such as o-chlorotoluene and other toluene derivatives can provide valuable insights into potential reaction conditions.

A study on the continuous aerobic oxidation of o-chlorotoluene to o-chlorobenzoic acid highlights the reaction parameters that can be adapted for aldehyde synthesis, such as catalyst choice (CoBr2/MnBr2), the use of a radical initiator, and the control of reaction time to favor the aldehyde product. researchgate.net Another sustainable approach involves a vanadium-based catalytic system with hydrogen peroxide as the oxidant, which has shown high selectivity for benzaldehyde from toluene. mdpi.com

Table 1: Catalytic Systems for the Oxidation of Toluene Derivatives

| Precursor | Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield/Selectivity of Aldehyde |

| Toluene | V-based catalyst/KF | H₂O₂ / O₂ | Toluene/Water | 60 | Up to 30% yield |

| p-Nitrotoluene | Co/Mn/Br | O₂ | Acetic Acid/Water | Optimized conditions | 67.1% selectivity |

| o-Chlorotoluene | CoBr₂/MnBr₂ | O₂ | Acetic Acid | Optimized conditions | Intermediate to o-chlorobenzoic acid |

Halogenation and Subsequent Hydrolysis Routes

A more traditional and often high-yielding approach to benzaldehydes involves a multi-step process starting with the free-radical halogenation of the benzylic methyl group of a substituted toluene, followed by hydrolysis of the resulting benzal halide.

For the synthesis of this compound, this pathway would likely commence with the chlorination of 4-tert-butyltoluene (B18130). The electrophilic chlorination of toluene can be directed to the ortho and para positions. Ionic liquid catalysts, for example, have been shown to favor the formation of o-chlorotoluene from toluene. mdpi.com Separation of the desired 4-tert-butyl-2-chlorotoluene isomer would be a critical step.

The subsequent step is a free-radical bromination of the methyl group of 4-tert-butyl-2-chlorotoluene. This reaction is typically initiated by UV light or a radical initiator and uses a brominating agent like N-bromosuccinimide (NBS) to selectively brominate the benzylic position. youtube.com The bromination of 4-tert-butyltoluene to 4-tert-butylbenzal bromide has been reported, indicating the feasibility of this reaction on a similar substrate. google.com It is important to note that the presence of a benzylic hydrogen is crucial for this reaction to proceed. reddit.com

The final step is the hydrolysis of the formed 4-tert-butyl-2-chlorobenzal bromide to the desired aldehyde. This can be achieved under aqueous conditions, and the rate of hydrolysis can be dependent on the leaving group, with bromides reacting faster than chlorides. shaalaa.comyoutube.com A well-established method for this transformation is the Sommelet reaction, where a benzyl (B1604629) halide is treated with hexamine followed by hydrolysis to yield the aldehyde. wikipedia.org This method has been successfully applied to the synthesis of 4-tert-butylbenzaldehyde (B1265539) from 4-tert-butylbenzyl bromide. google.com

Table 2: Key Reactions in Halogenation-Hydrolysis Route

| Reaction Step | Reactant | Reagents | Key Conditions | Product |

| Ring Chlorination | 4-tert-Butyltoluene | Cl₂, Lewis Acid Catalyst | - | 4-tert-Butyl-2-chlorotoluene |

| Benzylic Bromination | 4-tert-Butyl-2-chlorotoluene | NBS, Radical Initiator | UV light or heat | 4-tert-Butyl-2-chlorobenzyl bromide |

| Hydrolysis | 4-tert-Butyl-2-chlorobenzal bromide | Water, Hexametylenetetramine (Sommelet) | Reflux | This compound |

Reductive Carbonylation Pathways

Modern synthetic chemistry has seen the rise of palladium-catalyzed carbonylation reactions as a powerful tool for the introduction of a carbonyl group. The reductive carbonylation of aryl halides offers a direct route to aromatic aldehydes. For the synthesis of this compound, a suitable precursor would be a dihalogenated derivative of tert-butylbenzene, such as 4-tert-butyl-1-chloro-2-iodobenzene.

The general principle involves the reaction of the aryl halide with carbon monoxide and a reducing agent, typically a silane (B1218182) or hydrogen, in the presence of a palladium catalyst. The choice of ligands on the palladium center is crucial for the efficiency and selectivity of the reaction. These reactions are often favored for their mild conditions and tolerance of a wide range of functional groups. While specific literature on the reductive carbonylation to form this compound is scarce, the methodology has been successfully applied to a variety of other aryl halides. mdpi.com The synthesis of the necessary precursor, 4-tert-butyl-1-chloro-2-iodobenzene, is a key consideration for this route. reagentia.eu

Scalable Production Techniques and Industrial Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process optimization to ensure high purity, yield, and cost-effectiveness. Furthermore, the adoption of modern technologies like continuous flow synthesis can offer significant advantages in terms of safety, efficiency, and scalability.

Process Optimization for High Purity and Yield

Process optimization is a multifaceted endeavor that involves the systematic study of reaction parameters to achieve the desired outcome. Key parameters that are often optimized include temperature, pressure, reaction time, catalyst loading, and solvent choice. The goal is to maximize the conversion of the starting material and the selectivity towards the desired product, while minimizing the formation of byproducts.

For the synthesis of this compound, achieving high purity is particularly important, as the presence of isomers or over-oxidation products can be detrimental to its end-use. For example, in the halogenation-hydrolysis route, controlling the degree of benzylic halogenation is crucial to avoid the formation of the corresponding benzotrihalide, which would lead to the carboxylic acid upon hydrolysis. google.com Similarly, in the oxidation of 4-tert-butyl-2-chlorotoluene, careful control of the reaction time and oxidant concentration is necessary to prevent the formation of 4-tert-butyl-2-chlorobenzoic acid. google.com The direct electrosynthesis of high-purity benzaldehyde from benzyl alcohol has been demonstrated, showcasing a method that can prevent overoxidation and simplify purification. azom.com

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, offering numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling hazardous reagents, and the potential for straightforward automation and scalability. rsc.org

The synthesis of this compound can be envisioned through various continuous flow setups. For the oxidation of 4-tert-butyl-2-chlorotoluene, a microchannel reactor could be employed to ensure efficient gas-liquid mixing for aerobic oxidation, leading to improved selectivity and conversion compared to batch reactors. rsc.org The halogenation steps can also be performed in a flow system, which allows for the safe handling of highly reactive halogens and precise control of the reaction time to favor the desired degree of halogenation. rsc.org Subsequent hydrolysis could also be integrated into a multi-step continuous flow process. The use of packed-bed reactors with solid-supported catalysts or reagents can further simplify purification and catalyst recycling. beilstein-journals.org While a dedicated continuous flow synthesis for this compound has not been reported, the successful application of this technology to the synthesis of other aldehydes and halogenated compounds demonstrates its significant potential. researchgate.netnih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is critical for developing sustainable industrial processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The primary route to this compound involves the selective oxidation of its precursor, 3-chloro-4-tert-butyltoluene. Methodologies aligned with green chemistry focus on maximizing atom economy, utilizing safer solvents, employing sustainable catalysts, and adopting energy-efficient reaction protocols.

Atom Economy Maximization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has a 100% atom economy, where all reactant atoms are found in the final product.

The synthesis of this compound is typically achieved through the benzylic oxidation of 3-chloro-4-tert-butyltoluene. The choice of oxidant dramatically impacts the atom economy of this process.

High Atom Economy Routes: Reactions using molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as the oxidant are highly atom-economical. In these cases, the only byproduct is water, a benign substance. These reactions represent a significant improvement over classical stoichiometric oxidations.

Low Atom Economy Routes: Traditional oxidation methods often employ stoichiometric amounts of heavy metal oxidants, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). These reactions generate substantial amounts of inorganic waste, which can be hazardous and require costly disposal, resulting in very low atom economy.

The table below compares the theoretical atom economy for the oxidation of 3-chloro-4-tert-butyltoluene using different oxidizing agents.

| Oxidant | Reaction Stoichiometry | Byproducts | Theoretical Atom Economy |

| Oxygen (O₂) | 2 C₁₁H₁₅Cl + O₂ → 2 C₁₁H₁₃ClO + 2 H₂O | Water | 91.1% |

| Hydrogen Peroxide (H₂O₂) | C₁₁H₁₅Cl + H₂O₂ → C₁₁H₁₃ClO + 2 H₂O | Water | 84.4% |

| Potassium Permanganate (KMnO₄) | C₁₁H₁₅Cl + 2 KMnO₄ + 3 H₂SO₄ → C₁₁H₁₃ClO + 2 MnSO₄ + K₂SO₄ + 4 H₂O | MnSO₄, K₂SO₄, H₂O | 26.7% |

| Chromium Trioxide (CrO₃) | 3 C₁₁H₁₅Cl + 2 CrO₃ + 3 H₂SO₄ → 3 C₁₁H₁₃ClO + Cr₂(SO₄)₃ + 6 H₂O | Cr₂(SO₄)₃, H₂O | 54.9% |

Note: Atom economy is calculated as (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100.

Utilization of Environmentally Benign Solvents and Solvent-Free Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and pollution.

Green approaches to the synthesis of this compound and related compounds prioritize the reduction or elimination of volatile and hazardous organic solvents.

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Research on the oxidation of toluene derivatives has demonstrated the feasibility of using biphasic systems where water is the primary solvent for the catalyst and oxidant, while the organic substrate itself acts as the second phase. mdpi.comresearchgate.netuniroma1.it This approach successfully avoids the need for chlorinated solvents like dichloromethane, which are environmentally persistent and toxic. mdpi.comresearchgate.netuniroma1.it

Solvent-Free (Neat) Reactions: An even more sustainable approach is to conduct reactions without any solvent. Solvent-free, or neat, conditions can lead to higher reaction rates, easier product separation, and a dramatic reduction in waste. Biocatalytic oxidations of toluene derivatives using peroxygenase have been successfully performed under neat conditions, demonstrating high chemoselectivity and achieving significant product concentrations. researchgate.net Additionally, solid-state reactions, where reactants are ground together, have been shown to be effective for related compounds, such as the Cannizzaro reaction of 2-chlorobenzaldehyde (B119727) using solid potassium hydroxide (B78521).

Alternative Green Solvents: While not yet specifically documented for this compound synthesis, other classes of green solvents are under investigation for similar transformations. These include supercritical fluids (e.g., CO₂), ionic liquids, and bio-derived solvents like ethyl lactate, which can replace conventional petrochemical solvents like toluene and acetone. wikipedia.org

The following table categorizes solvents used in analogous alkylbenzene oxidation reactions based on their environmental credentials.

| Solvent Class | Examples | Sustainability Profile |

| Recommended | Water, Supercritical CO₂ | Non-toxic, non-flammable, readily available. |

| Usable | Toluene (as reactant/solvent), Acetonitrile (B52724) | Reduces need for additional solvents but still has associated hazards. |

| Undesirable | Dichloromethane, Chloroform (B151607), Acetic Acid | High environmental persistence, toxicity, and/or corrosive properties. mdpi.comtsijournals.com |

Development and Application of Sustainable Catalytic Systems

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions with higher efficiency and selectivity under milder conditions, often replacing stoichiometric reagents that generate large amounts of waste. The development of sustainable catalytic systems for the selective oxidation of 3-chloro-4-tert-butyltoluene is an active area of research.

Homogeneous Catalysis: Vanadium-based catalysts, such as ammonium (B1175870) vanadate (B1173111) (NH₄VO₃), have been shown to be effective for the selective oxidation of toluene to benzaldehyde using hydrogen peroxide in a biphasic water/toluene system. mdpi.comresearchgate.netuniroma1.it These systems are advantageous as they use a cheap, relatively non-toxic metal and a green oxidant. mdpi.comresearchgate.netuniroma1.it Cobalt-based catalysts combined with N-hydroxyphthalimide (NHPI) have also shown very high conversion and selectivity, although they may require less desirable solvents like hexafluoropropan-2-ol. mdpi.commdpi.com

Heterogeneous Catalysis: A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for recycling and reuse, which is crucial for a sustainable process. Examples relevant to toluene oxidation include:

Metal-Organic Frameworks (MOFs): Cobalt-based zeolitic imidazolate frameworks (Co-ZIFs) have demonstrated high conversion and selectivity in toluene oxidation and can be recycled multiple times with minimal loss of activity. mdpi.com

Nanomaterials: Manganese oxide (MnOₓ) and molybdenum-incorporated manganese oxide (MnMoO₄) nanomaterials have been developed as robust catalysts for toluene oxidation under mild conditions using H₂O₂. nih.govnih.gov These catalysts show good reusability over several cycles. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under very mild conditions (ambient temperature and pressure) in aqueous or even solvent-free systems. Peroxygenases have been used for the highly regioselective benzylic oxidation of substituted toluenes, converting them to the corresponding benzaldehydes with high chemoselectivity. researchgate.net

Electrocatalysis: Electrochemical methods represent a highly sustainable approach, using electricity to drive the oxidation and water as the ultimate source of oxygen atoms. acs.org Systems using non-precious metal catalysts like [NiFe]-(OH)₂ nanosheets can achieve high conversion and selectivity for benzylic oxidation, eliminating the need for chemical oxidants altogether. acs.org

The table below provides a comparative overview of various catalytic systems applicable to the synthesis of substituted benzaldehydes.

| Catalyst Type | Catalyst Example | Oxidant | Key Sustainability Features |

| Homogeneous | NH₄VO₃ / KF | H₂O₂, O₂ | Uses inexpensive, low-toxicity metal; operates in water. mdpi.comresearchgate.netuniroma1.it |

| Heterogeneous | Co-ZIF | O₂ | High surface area, excellent recyclability. mdpi.com |

| Heterogeneous | MnMoO₄ Nanomaterials | H₂O₂ | Good conversion under mild conditions; reusable. nih.gov |

| Biocatalyst | Peroxygenase (AaeUPO) | H₂O₂ | Extremely high selectivity; operates under neat conditions at room temp. researchgate.net |

| Electrocatalyst | [NiFe]-(OH)₂ | H₂O (via electrolysis) | Eliminates chemical oxidants; uses renewable energy. acs.org |

Energy-Efficient Synthetic Protocols, Including Microwave-Assisted Reactions

Improving energy efficiency is another fundamental goal of green chemistry, aiming to reduce the economic and environmental costs associated with energy consumption. Conducting reactions at ambient temperature and pressure is ideal, but when energy input is necessary, alternative methods like microwave irradiation can offer significant advantages over conventional heating.

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat the reaction mixture directly and efficiently. This can lead to dramatic reductions in reaction times, increased product yields, and enhanced selectivity.

Mechanism of Microwave Heating: Microwave radiation interacts with polar molecules in the reaction mixture, causing rapid rotation and generating heat through dielectric loss. This localized, instantaneous heating is much more efficient than conventional heating, which relies on slow thermal conduction from an external source.

Application in Toluene Oxidation: Studies on the catalytic oxidation of toluene using manganese oxide and other catalysts have shown that microwave assistance significantly enhances catalytic activity. nih.govmdpi.com Microwave radiation can generate oxygen vacancies and phase interface defects in the catalyst structure, which are active sites for oxidation. nih.gov This allows for high conversion rates at much lower temperatures (e.g., T₁₀₀% at 223°C) compared to conventional thermal processes. nih.gov

Reduced Reaction Times: Microwave-assisted catalytic oxidation of gaseous toluene has been shown to achieve high removal efficiency (98%) at 200°C. hep.com.cn The use of microwave heating can rapidly bring the catalyst bed to the required temperature, a process that is much slower and more energy-intensive with conventional ovens. researchgate.net For related reactions, microwave-mediated synthesis has been shown to reduce reaction times from hours to mere minutes.

The following table compares the conditions for conventional thermal catalysis versus microwave-assisted catalysis for toluene oxidation, illustrating the potential for energy savings.

| Method | Catalyst | Temperature for >95% Conversion | Reaction Time | Key Advantage |

| Conventional Heating | Various metal oxides | >300-600°C | Hours | Established technology |

| Microwave-Assisted | MnOₓ | ~220°C | Minutes to hours | Lower temperature, rapid heating, high energy efficiency. nih.gov |

| Microwave-Assisted | Cu-Mn-Ce/cordierite | ~200°C | Continuous flow | Significant reduction in energy consumption. hep.com.cn |

Elucidation of Reaction Mechanisms and Advanced Reactivity Profiles

Mechanistic Investigations of Aldehyde Functional Group Transformations

The reactivity of 4-tert-butyl-2-chlorobenzaldehyde is dominated by the chemistry of its aldehyde functional group. This group's carbon-oxygen double bond is highly polarized, with the carbon atom bearing a partial positive charge, rendering it electrophilic and susceptible to attack by nucleophiles. The presence of both a halogen and a bulky alkyl group on the benzene (B151609) ring introduces significant electronic and steric influences that modulate the aldehyde's reactivity in various transformations.

The cornerstone of aldehyde chemistry is the nucleophilic addition reaction. ncert.nic.inpressbooks.pub The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. This step leads to the rehybridization of the carbon atom from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated in a subsequent step to yield an alcohol product. pressbooks.pub

Step 1: Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and pushing electrons onto the oxygen atom. youtube.com

Step 2: Protonation: The resulting tetrahedral alkoxide intermediate captures a proton from a protic solvent or an added acid to form the final alcohol product. libretexts.orglibretexts.org

For this compound, the rate and equilibrium of nucleophilic addition are influenced by its substituents. The ortho-chloro group is electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, while the para-tert-butyl group is electron-donating, which slightly diminishes it. quora.comnih.gov However, the ortho-chloro group also introduces steric hindrance, which can impede the approach of the nucleophile. pressbooks.pubnih.gov

Subsequent pathways for the tetrahedral intermediate depend on the nature of the nucleophile and the reaction conditions. Common nucleophilic addition reactions for substituted benzaldehydes include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), typically catalyzed by a base like cyanide ion (CN⁻), yields a cyanohydrin. The cyanide ion acts as the nucleophile. ncert.nic.inpressbooks.pub

Acetal Formation: In the presence of an acid catalyst, aldehydes react with alcohols to form hemiacetals, which can then react with a second molecule of alcohol to form a stable acetal. stackexchange.com This reaction is reversible. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Cyanide | HCN, Base (e.g., KCN) | Cyanohydrin |

| Alcohol | R-OH, Acid Catalyst (e.g., HCl) | Acetal |

| Grignard Reagent | R-MgX | Secondary Alcohol |

| Hydride | NaBH₄ or LiAlH₄ | Primary Alcohol |

Aldehydes lacking α-hydrogens, such as this compound, undergo a characteristic disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction. libretexts.orgatamanchemicals.com In this redox process, one molecule of the aldehyde is oxidized to a carboxylic acid, while a second molecule is reduced to a primary alcohol. rsc.org

The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate. libretexts.org

Hydride Transfer: This intermediate collapses, reforming the carbonyl double bond and expelling a hydride ion (H⁻). This hydride ion is transferred directly to the carbonyl carbon of a second aldehyde molecule. libretexts.org This is the rate-determining step. The direct transfer has been confirmed by studies showing that when the reaction is run in D₂O, no deuterium (B1214612) is incorporated into the α-carbon of the resulting alcohol. libretexts.org

Proton Exchange: The products of the hydride transfer are a carboxylic acid and an alkoxide ion. A rapid acid-base reaction occurs where the carboxylic acid protonates the alkoxide to yield the final products: a carboxylate salt and an alcohol. libretexts.org

For this compound, the reaction yields equimolar amounts of 4-tert-butyl-2-chlorobenzoic acid (as its salt) and 4-tert-butyl-2-chlorobenzyl alcohol. quizlet.com

Reaction Scheme: 2 x (this compound) + KOH → 4-tert-butyl-2-chlorobenzyl alcohol + Potassium 4-tert-butyl-2-chlorobenzoate

The reaction kinetics are typically second order with respect to the aldehyde and first order with respect to the base. libretexts.org Under highly concentrated basic conditions, a pathway that is second order in base can also become significant. libretexts.org

Since this compound has no α-hydrogens, it cannot form an enolate and act as a nucleophile in an aldol (B89426) reaction. However, it is an excellent electrophilic partner (acceptor) in crossed or directed aldol reactions, often referred to as Claisen-Schmidt condensations when an aromatic aldehyde is used. organicchemistrydata.org In these reactions, a ketone or other enolizable carbonyl compound is deprotonated with a base to form a nucleophilic enolate, which then attacks the carbonyl carbon of this compound. libretexts.org

The general mechanism involves:

Enolate Formation: A base removes an α-proton from the ketone to form a resonance-stabilized enolate ion.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of this compound to form a tetrahedral alkoxide intermediate (an aldol adduct). libretexts.org

Protonation: The alkoxide is protonated by the solvent to give a β-hydroxy ketone.

Dehydration (Condensation): Under more vigorous conditions (heat or stronger base/acid), the β-hydroxy ketone can easily dehydrate to form a stable, conjugated α,β-unsaturated ketone. organicchemistrydata.orglibretexts.org

A documented example involves the aldol condensation of p-chlorobenzaldehyde (a close structural analog) with 4-tert-butylcyclohexanone. The reaction yields 4-tert-butyl-2,6-bis-(4-chloro-benzylidene)-cyclohexanone, indicating that two molecules of the aldehyde react with the ketone at both α-positions. chegg.com Similar reactivity is expected for this compound with various ketones. researchgate.net

Table 2: Aldol Condensation with this compound as Acceptor

| Enolate Source (Donor) | Product of Addition | Product of Condensation |

|---|---|---|

| Acetone | 4-hydroxy-4-(4-tert-butyl-2-chlorophenyl)butan-2-one | 4-(4-tert-butyl-2-chlorophenyl)but-3-en-2-one |

| Cyclohexanone | 2-((4-tert-butyl-2-chlorophenyl)(hydroxy)methyl)cyclohexan-1-one | 2-(4-tert-butyl-2-chlorobenzylidene)cyclohexan-1-one |

| 4-tert-Butylcyclohexanone | 2,6-bis((4-tert-butyl-2-chlorophenyl)(hydroxy)methyl)-4-tert-butylcyclohexan-1-one | 2,6-bis(4-tert-butyl-2-chlorobenzylidene)-4-tert-butylcyclohexan-1-one |

Role of Halogen and tert-Butyl Substituents in Directing Reactivity

The substituents on the aromatic ring play a critical role in modulating the reactivity of the aldehyde group through a combination of electronic and steric effects. These effects can influence reaction rates, mechanisms, and stereochemical outcomes.

The reactivity of the aldehyde group in this compound is a balance of the competing electronic and steric influences of its substituents.

Electronic Effects:

2-Chloro Group: The chlorine atom exerts a strong, electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. nih.govlibretexts.org While halogens also have a +R (resonance) effect, the inductive effect is generally dominant for halogens in influencing the reactivity of a directly attached functional group.

4-tert-Butyl Group: The tert-butyl group is generally considered electron-donating. ncert.nic.in It exerts a weak positive inductive effect (+I) and a hyperconjugative effect, which donates electron density to the aromatic ring. nih.gov This donation slightly reduces the electrophilicity of the carbonyl carbon, counteracting the effect of the chlorine atom. morressier.com

Steric Effects:

2-Chloro Group: The presence of a chlorine atom in the ortho position creates significant steric hindrance around the aldehyde functional group. nih.gov This bulkiness can impede the approach of nucleophiles, potentially slowing down the reaction rate, especially with bulky nucleophiles. pressbooks.pub

4-tert-Butyl Group: Being in the para position, the large tert-butyl group exerts negligible direct steric influence on the aldehyde group itself. proprep.com Its primary steric role would be in reactions involving the aromatic ring at positions adjacent to it.

The interplay between these effects is crucial. For instance, in nucleophilic additions, the rate enhancement from the electronic effect of the chlorine atom may be tempered by its steric hindrance. nih.gov

Table 3: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Steric Effect on Aldehyde |

|---|---|---|---|

| Chloro | ortho | -I (withdrawing), +R (donating) | High |

| tert-Butyl | para | +I (donating), Hyperconjugation | Negligible |

In more complex reactions, the substituents are key in determining the orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the products.

Regioselectivity: While the primary site of reactivity for this compound is the aldehyde group, regioselectivity becomes important in reactions that could involve other sites, such as C-H activation on the aromatic ring. In such cases, the electronic properties and steric bulk of both substituents would direct a catalyst to a specific C-H bond. For example, palladium-catalyzed ortho C-H hydroxylation has been shown to be influenced primarily by electronic effects, whereas ruthenium-catalyzed reactions can be governed by a combination of steric and electronic factors. acs.orgresearchgate.net The ortho-chloro group would strongly disfavor any reaction at the C3 position due to steric clash.

Stereoselectivity: When a nucleophilic addition or aldol reaction creates a new stereocenter, the existing structural features of this compound can influence which stereoisomer is formed preferentially. The ortho-chloro substituent, being close to the prochiral carbonyl carbon, can sterically block one face of the aldehyde. This forces the incoming nucleophile to attack from the less hindered face, leading to diastereoselectivity. academie-sciences.fr This phenomenon is often rationalized using models like the Felkin-Anh model, which predicts the stereochemical outcome of nucleophilic attack on chiral or sterically biased aldehydes and ketones. academie-sciences.fr The degree of stereocontrol would depend on the relative sizes of the nucleophile and the ortho substituent. For example, the addition of a chiral enolate to this compound would result in the formation of diastereomeric aldol products, with the ratio being determined by the facial selectivity of both the enolate and the aldehyde. researchgate.net

Photochemical Reactivity and Radical Mechanism Studies

The photochemical behavior of aromatic aldehydes is a well-established field of study, involving processes such as radical generation, energy transfer, and specific photochemical transformations. While detailed experimental studies focusing exclusively on this compound are not extensively documented in the reviewed literature, its reactivity can be inferred from the known photochemical principles of substituted benzaldehydes and related aromatic compounds.

The absorption of ultraviolet light by an aromatic aldehyde like this compound can promote the molecule to an electronically excited state. This excited state can undergo several decay pathways, one of which is the homolytic cleavage of bonds to generate radical species. The primary photochemical reaction for many benzaldehydes involves the cleavage of the C-H bond of the aldehyde group, generating a benzoyl radical and a hydrogen atom. Another possibility is the cleavage of the carbon-chlorine bond, although this is generally less favorable than C-H cleavage in the absence of specific sensitizers.

In the context of this compound, photo-irradiation could lead to the formation of the 4-tert-butyl-2-chlorobenzoyl radical. The presence of radical intermediates in photochemical reactions is typically confirmed through radical trapping experiments. In these experiments, a radical scavenger or trapping agent is added to the reaction mixture. These agents are molecules that readily react with transient radicals to form stable, detectable products. Common radical traps include 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and butylated hydroxytoluene (BHT). researchgate.net A significant decrease in the yield of the primary photoproduct in the presence of these scavengers provides strong evidence for a radical-mediated mechanism. researchgate.netresearchgate.net

For instance, studies on the oxidation of benzylic alcohols to aldehydes, a related transformation, have used radical scavengers to demonstrate the involvement of radical intermediates. researchgate.net The reduction in reaction yields when TEMPO or BHT is introduced confirms that the oxidation process is controlled by reactive radicals. researchgate.netresearchgate.net

Table 1: Common Radical Trapping Agents and Their Function This table provides illustrative examples of radical trapping agents and is not based on specific experiments with this compound.

| Radical Trapping Agent | Chemical Name | Mechanism of Action |

|---|---|---|

| TEMPO | 2,2,6,6-Tetramethylpiperidine-1-oxyl | Reacts with carbon-centered radicals to form stable alkoxyamines. |

| BHT | Butylated Hydroxytoluene | A phenolic antioxidant that donates a hydrogen atom to quench radicals. researchgate.net |

| DMPO | 5,5-Dimethyl-1-pyrroline N-oxide | A spin trap that reacts with unstable radicals to form a more stable nitroxide radical, detectable by EPR spectroscopy. |

Energy transfer is a fundamental process in photochemistry where an excited donor molecule (a sensitizer) transfers its excitation energy to an acceptor molecule, which then undergoes a chemical reaction. princeton.edu This is particularly useful when the target molecule does not efficiently absorb light or when direct irradiation leads to undesirable side reactions.

A common strategy involves triplet-triplet energy transfer. A sensitizer (B1316253) with a high intersystem crossing quantum yield is excited to its singlet state, which then converts to a longer-lived triplet state. If the triplet energy of the sensitizer is higher than that of the acceptor molecule (in this case, this compound), an energetically favorable energy transfer can occur, promoting the aldehyde to its triplet excited state. Ketones like benzophenone (B1666685) or acetophenone (B1666503) are classic triplet sensitizers used for this purpose. osti.gov

The triplet excited state of this compound would exhibit different reactivity compared to its singlet excited state, potentially leading to different reaction products or improved yields for specific transformations. For example, photosolvolysis reactions of benzyl (B1604629) chlorides have been shown to proceed via triplet states, and their reaction pathways can be elucidated through sensitization and quenching studies. osti.gov While direct studies on this compound are lacking, it is plausible that its photochemical reactions could be manipulated through the use of appropriate sensitizers, allowing for selective activation and transformation. princeton.edursc.org

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ). The quantum yield is defined as the number of moles of a specific product formed divided by the number of moles of photons absorbed by the reactant. edinst.comhoriba.com This value is crucial for understanding the reaction mechanism and for optimizing reaction conditions for synthetic applications.

Determining the quantum yield involves careful measurement of the light intensity absorbed by the sample and accurate quantification of the product formed over a specific irradiation time. horiba.com The value of Φ can range from 0 (no reaction) to greater than 1 for chain reactions where a single photon absorption initiates a cascade of reactions.

The quantum yield of a transformation involving this compound would depend on various factors, including the wavelength of light used, the solvent, and the presence of quenchers or sensitizers. For example, studies on other aromatic molecules have shown that the quantum yield can be significantly influenced by the substitution pattern on the aromatic ring and the reaction environment. nih.govmdpi.com Although specific quantum yield values for the photochemical transformations of this compound have not been reported in the searched literature, such measurements would be essential for a complete understanding of its photochemical reactivity.

Catalytic Transformations Involving this compound

This compound serves as a valuable building block in organic synthesis, amenable to a variety of catalytic transformations that modify its aldehyde functionality or involve the aromatic ring.

While specific examples of transition metal-catalyzed reactions utilizing this compound as a substrate are not prominent in the surveyed literature, its structure allows for participation in several well-known catalytic processes. The aldehyde group is a versatile functional handle, and the chloro-substituted aromatic ring can also be a site for catalysis, particularly cross-coupling reactions.

Aromatic aldehydes can be employed in a range of transition metal-catalyzed reactions, including:

Wittig and Related Olefinations: While not strictly metal-catalyzed in its classic form, metal salts are often used to control stereochemistry in modern variants. The aldehyde would react with a phosphorus ylide to form an alkene.

Reductive Amination: The aldehyde can be converted to an amine in the presence of an amine source (like ammonia (B1221849) or a primary/secondary amine) and a reducing agent, often catalyzed by metals like palladium, nickel, or iridium.

Cross-Coupling Reactions: The chloro-substituent on the benzene ring makes the molecule a potential substrate for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are typically catalyzed by palladium complexes. nih.gov These reactions would form new carbon-carbon bonds at the C2 position. For instance, a Suzuki coupling could react the chloro-substituted aldehyde with a boronic acid. nih.gov

Carbonylation and Hydroformylation: These reactions can introduce carbonyl groups or formyl groups, respectively, although they are more commonly applied to alkenes.

Transition metal catalysts offer mild and selective routes to complex molecules from simple precursors. organic-chemistry.orgresearchgate.netwilliams.edu The application of such catalytic systems to this compound would enable the synthesis of a diverse array of more complex derivatives.

Table 2: Plausible Transition Metal-Catalyzed Reactions for this compound This table presents hypothetical applications of common catalytic reactions to the target compound.

| Reaction Type | Catalyst (Example) | Potential Product Type |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Biaryl derivative (coupling at C2) |

| Heck Reaction | Pd(OAc)₂ | Styrenyl derivative (coupling at C2) |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Alkynyl derivative (coupling at C2) |

| Reductive Amination | [Ir(cod)Cl]₂ | Benzylamine derivative |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. organic-chemistry.orgbeilstein-journals.org Aldehydes are cornerstone substrates in many organocatalytic reactions. This compound, as an aromatic aldehyde, would be an excellent candidate for reactions such as:

Asymmetric Aldol Reactions: Catalyzed by proline or its derivatives, the aldehyde would react with a ketone to form a chiral β-hydroxy carbonyl compound. nih.gov

Asymmetric Mannich Reactions: The aldehyde would react with an amine and another carbonyl compound to produce a β-amino carbonyl derivative.

Iminium Catalysis: Chiral secondary amines can activate α,β-unsaturated aldehydes, but they can also react with saturated aldehydes like this compound to form enamines (if an α-proton is present) or participate in other reaction cascades. mdpi.com

N-Heterocyclic Carbene (NHC) Catalysis: NHCs can induce umpolung (polarity inversion) of the aldehyde, allowing it to act as a nucleophile in reactions like the benzoin (B196080) condensation or Stetter reaction. mdpi.com

Chemoenzymatic approaches use enzymes or whole microorganisms to catalyze chemical reactions. While specific enzymatic transformations of this compound are not documented, several classes of enzymes are known to act on aldehydes:

Aldehyde Dehydrogenases (ALDHs): These enzymes oxidize aldehydes to the corresponding carboxylic acids.

Alcohol Dehydrogenases (ADHs): Working in reverse, some ADHs can reduce aldehydes to alcohols.

Lyases (e.g., Aldolases): These enzymes can catalyze the formation of carbon-carbon bonds, similar to the aldol reaction, with high stereocontrol.

The use of organocatalytic or chemoenzymatic methods would offer green and highly selective pathways for the transformation of this compound into valuable, often chiral, products.

Photoredox Catalysis and Electron Transfer Processes

extensive search of scientific literature and chemical databases has revealed a significant gap in the documented research concerning the specific involvement of this compound in photoredox catalysis and electron transfer processes. While the principles of photoredox catalysis are well-established for a wide range of aromatic aldehydes, detailed studies and specific research findings for this compound are not presently available in the reviewed literature.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, thereby generating highly reactive radical intermediates from stable organic molecules. For substituted benzaldehydes, this can lead to a variety of chemical transformations. The electronic nature and steric hindrance of substituents on the aromatic ring play a crucial role in determining the compound's redox potential and its subsequent reactivity in photocatalytic cycles.

In principle, the 4-tert-butyl group, being an electron-donating group, and the 2-chloro substituent, an electron-withdrawing and sterically hindering group, would impart a unique electronic and steric profile to this compound. This profile would influence its interaction with photocatalysts and its propensity to engage in electron transfer. However, without specific experimental data, any discussion of reaction mechanisms, reactivity profiles, or the generation of data tables would be purely speculative and would not meet the standards of scientifically verified information.

Further research is required to elucidate the specific behavior of this compound under photoredox conditions. Such studies would involve determining its redox potentials, identifying suitable photocatalysts, and characterizing the products of photocatalytic reactions. This would enable the construction of a detailed mechanistic understanding and the compilation of accurate data regarding its reactivity.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a fundamental tool for the detailed structural elucidation of 4-tert-Butyl-2-chlorobenzaldehyde, offering precise insights into its proton and carbon frameworks.

Detailed Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different proton environments within the molecule. The aldehydic proton characteristically appears as a singlet at approximately 10.28 ppm. The aromatic protons exhibit a more complex pattern due to their coupling interactions. The proton at the C3 position appears as a doublet around 7.8 ppm, while the protons at C5 and C6 resonate as a multiplet in the range of 7.3-7.5 ppm. The most shielded signal is the singlet for the nine equivalent protons of the tert-butyl group, which is observed at about 1.35 ppm. rsc.orgrsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.28 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.8 | Doublet | 1H | Aromatic proton (C3-H) |

| 7.3-7.5 | Multiplet | 2H | Aromatic protons (C5-H, C6-H) |

| ~1.35 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. The aldehydic carbon gives a signal in the downfield region, typically around 192 ppm. The aromatic carbons display a range of chemical shifts influenced by the substituents. The carbon bearing the chlorine atom (C2) and the carbon attached to the tert-butyl group (C4) are found at approximately 134 ppm and 158 ppm, respectively. The remaining aromatic carbons (C1, C3, C5, C6) resonate in the region of 126-135 ppm. The quaternary carbon of the tert-butyl group appears around 35.4 ppm, and the methyl carbons of this group are observed at about 31.1 ppm. rsc.orgnih.gov

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~192 | Aldehydic carbon (-CHO) |

| ~158 | C4 (aromatic) |

| ~135 | C1 (aromatic) |

| ~134 | C2 (aromatic) |

| ~130 | C6 (aromatic) |

| ~129 | C5 (aromatic) |

| ~126 | C3 (aromatic) |

| ~35.4 | Quaternary carbon (-C(CH₃)₃) |

| ~31.1 | Methyl carbons (-C(CH₃)₃) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional NMR techniques are instrumental in confirming the assignments made from 1D spectra and in providing deeper insights into the molecular connectivity and spatial arrangement. huji.ac.ilscience.govustc.edu.cngithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY spectra would show correlations between the coupled aromatic protons, helping to definitively assign their positions on the benzene (B151609) ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for unambiguously assigning the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the aldehydic proton and the C1 and C2 carbons, and between the tert-butyl protons and the C3, C4, and C5 carbons. ustc.edu.cnyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, providing valuable information about the molecule's conformation. For example, NOESY could show correlations between the aldehydic proton and the proton at the C6 position, indicating their spatial closeness.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound with high accuracy. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent cleavages of the aromatic ring and its substituents. For this specific compound, characteristic fragments would arise from the loss of a methyl group from the tert-butyl substituent, as well as the loss of the entire tert-butyl group. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and its fragments. researchgate.netlibretexts.orgmdpi.comnih.govmiamioh.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule and identifying its functional groups. ksu.edu.saresearchgate.netnih.gov For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which typically appears in the range of 1680-1700 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aldehyde group are observed around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively. The C-H bending vibrations of the aromatic ring give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretching vibration is also expected in the lower frequency region of the spectrum. Raman spectroscopy, being complementary to IR, is particularly useful for observing the vibrations of the non-polar bonds, such as the C-C stretching modes of the aromatic ring. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretch |

| ~2900-2700 | Aldehydic C-H stretch |

| ~1700-1680 | C=O stretch (aldehyde) |

| ~1600-1450 | Aromatic C=C stretch |

| Below 800 | C-Cl stretch |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Excited State Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. shu.ac.uk Aromatic aldehydes like this compound exhibit characteristic absorption bands in the UV region. These arise from π → π* and n → π* electronic transitions. youtube.comlibretexts.org The π → π* transitions, which are typically more intense, involve the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding antibonding π* orbitals. The n → π* transition, which is generally weaker, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. The exact positions and intensities of these absorption bands can be influenced by the substituents on the benzene ring and the solvent used for the measurement. tanta.edu.eg

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Supramolecular Assembly

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.de This powerful technique provides unambiguous information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. uol.de Although a specific crystal structure for this compound is not publicly documented, the principles of SCXRD analysis can be understood by examining structurally related compounds.

The process involves irradiating a single crystal of the substance with a focused X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded. uol.de Mathematical analysis of this diffraction pattern allows for the construction of an electron density map, from which the positions of individual atoms can be resolved. uol.de

The data obtained from an SCXRD experiment are typically presented in a crystallographic information file (CIF) and summarized in tables.

Table 1: Representative Crystallographic Data Obtainable from SCXRD This table is illustrative of the data that would be obtained for this compound, based on data for analogous compounds.

| Parameter | Example Value (from related structures) | Description |

| Chemical Formula | C₁₁H₁₃ClO | The elemental composition of the molecule. |

| Formula Weight | 196.67 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic / Triclinic | The crystal system describes the symmetry of the unit cell. researchgate.netresearchgate.netmdpi.com |

| Space Group | P2₁/c / P-1 | The specific symmetry group of the crystal. researchgate.netresearchgate.netmdpi.com |

| a, b, c (Å) | a=8.6, b=9.2, c=11.0 | The dimensions of the unit cell. researchgate.net |

| α, β, γ (°) | α=72.7, β=74.6, γ=74.0 | The angles of the unit cell. researchgate.net |

| Volume (ų) | 786.3 | The volume of the unit cell. researchgate.net |

| Z | 2 or 4 | The number of molecules in the unit cell. researchgate.netresearchgate.net |

This detailed structural information is crucial for understanding the physical properties of the solid material and for computational modeling studies.

Chromatographic Methods for Purity Assessment, Isomer Separation, and Reaction Monitoring (e.g., GC-MS, HPLC, UPLC)

Chromatographic techniques are essential for separating this compound from impurities, positional isomers (such as 2-tert-butyl-4-chlorobenzaldehyde), and unreacted starting materials. These methods are routinely used for quality control, purity assessment, and real-time monitoring of the chemical reactions used in its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique well-suited for the analysis of volatile compounds like substituted benzaldehydes. In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column. nih.gov A common stationary phase for this type of analysis is a 5% phenyl methyl siloxane column, which offers good selectivity for aromatic compounds. nih.gov Following separation, the molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification. The analysis of the closely related 2-chlorobenzaldehyde (B119727) is performed using GC-MS. analytice.com This method is invaluable for detecting and quantifying trace-level impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are versatile techniques for the analysis of a wide range of compounds. For this compound, a reversed-phase (RP) method is typically employed. sielc.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.comshimadzu.com The separation of 4-chlorobenzaldehyde, a similar compound, is achieved using a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.com UPLC, which uses columns with smaller particle sizes (typically under 2 µm), allows for significantly faster analysis times and higher resolution compared to traditional HPLC. sielc.combldpharm.com These methods are ideal for monitoring the progress of a synthesis, allowing chemists to determine the optimal time to stop the reaction.

Table 2: Typical Chromatographic Conditions for Analysis This table provides representative conditions for the analysis of this compound based on methods for analogous compounds.

| Parameter | GC-MS | HPLC / UPLC |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5, CP-Sil 5 CB) nih.govnih.gov | C18 Core-Shell or Fully Porous Particles (e.g., Shim-pack Velox C18) sielc.comshimadzu.com |

| Mobile Phase | Carrier Gas: Helium or Nitrogen nih.gov | Gradient of Water and Acetonitrile with 0.1% Formic Acid sielc.comshimadzu.com |

| Injector Temp. | 260-280 °C nih.gov | Ambient or controlled |

| Oven Program | Temperature ramp, e.g., 50 °C hold, then ramp to 230 °C nih.gov | Isocratic or gradient elution |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) nih.gov | Diode Array Detector (DAD) or UV-Vis, Mass Spectrometer (MS) |

| Application | Purity testing, impurity identification, reaction monitoring | Purity assessment, quantification, reaction monitoring, isomer separation |

The data from these chromatographic methods provide quantitative results on the purity of this compound, ensuring it meets the stringent specifications required for its use as a chemical intermediate. The limit of detection (LOD) and limit of quantification (LOQ) for related compounds using these methods can be in the low mg/kg range, demonstrating high sensitivity. nih.gov

Computational Investigations of this compound Remain Elusive

Despite a thorough search of available scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not present in the public domain. As a result, the creation of an in-depth article covering its quantum chemical calculations, electronic structure, molecular orbitals, and predicted spectroscopic data is not possible at this time.

Computational chemistry, a critical field for understanding molecular properties, relies on specific studies of individual compounds. Methodologies such as Density Functional Theory (DFT) are employed to model the ground state properties of molecules, providing insights into their stability and reactivity. This involves complex calculations to determine the most stable three-dimensional arrangement of atoms, known as conformational analysis, and to identify the molecule's energy minima.

Furthermore, the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a compound's electronic behavior and its potential role in chemical reactions. The distribution of electron charge across the molecule is also a key aspect of these theoretical studies.

In the realm of spectroscopy, time-dependent DFT (TD-DFT) is a powerful tool for predicting how a molecule will interact with light, allowing for the simulation of its Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. Additionally, computational methods can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structural elucidation.

While computational studies have been conducted on structurally related molecules, such as other substituted benzaldehydes and chloro-aromatic compounds, the specific data and detailed research findings required to construct a scientifically accurate article on this compound are absent from the reviewed literature. The generation of data tables and in-depth discussion as per the requested outline is therefore unachievable without these foundational studies.

Future research initiatives may undertake the theoretical investigation of this compound, at which point a comprehensive analysis of its computational chemistry could be compiled.

Computational Chemistry and Theoretical Investigations

Theoretical Studies of Reaction Mechanisms and Kinetics

No specific studies on the Potential Energy Surface (PES) mapping or transition state localization for reactions involving 4-tert-Butyl-2-chlorobenzaldehyde were found in the reviewed literature.

There is no available data from theoretical studies on the kinetic parameters, such as activation barriers or rate constants, for reactions of this compound.

No Intrinsic Reaction Coordinate (IRC) analyses for reaction pathways of this compound have been reported in the scientific literature.

Solvent Effects Modeling on Molecular Properties and Reactivity

Detailed theoretical modeling of solvent effects on the molecular properties and reactivity of this compound is not available in the public domain.

Advanced Synthetic Applications in Chemical Sciences

Building Block in the Synthesis of Complex Heterocyclic Systems

4-tert-Butyl-2-chlorobenzaldehyde serves as a versatile starting material for the synthesis of a variety of complex heterocyclic systems due to the reactivity of its aldehyde functional group. The presence of the chloro and tert-butyl substituents on the aromatic ring also allows for the generation of derivatives with specific steric and electronic properties.

The Hemetsberger–Knittel indole (B1671886) synthesis is a method that involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which ultimately yields an indole-2-carboxylic ester. wikipedia.org While this reaction is noted for having good yields, the synthesis of the required azido-propenoic ester starting material can be challenging. wikipedia.org

Table 1: Hemetsberger–Knittel Synthesis of an Indole Derivative

| Reactant 1 | Reactant 2 | Product |

|---|

Benzimidazoles and benzoxazoles are important heterocyclic cores found in many biologically active compounds. The synthesis of these scaffolds can be readily achieved through the condensation of an appropriate ortho-disubstituted benzene (B151609) derivative with an aldehyde.

For the synthesis of benzimidazoles, this compound can be reacted with a substituted o-phenylenediamine. The reaction typically proceeds under acidic conditions or via the formation of a Schiff base intermediate followed by cyclization and oxidation to yield the 2-substituted benzimidazole. nih.govnih.gov

Similarly, the synthesis of benzoxazoles involves the condensation of this compound with a 2-aminophenol. nih.gov A modern approach to this transformation involves the activation of a tertiary amide with triflic anhydride (B1165640) in the presence of a 2-aminophenol, leading to the formation of 2-substituted benzoxazoles through a cascade reaction involving nucleophilic addition, intramolecular cyclization, and elimination. nih.gov

Table 2: Synthesis of Benzimidazole and Benzoxazole Derivatives

| Heterocyclic System | Reactant 1 | Reactant 2 | Resulting Scaffold |

|---|---|---|---|

| Benzimidazole | This compound | o-Phenylenediamine | 2-(4-tert-Butyl-2-chlorophenyl)-1H-benzo[d]imidazole |

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines (also known as Schiff bases) and with hydrazine (B178648) derivatives to yield hydrazones. These reactions are fundamental in organic synthesis and provide access to a wide array of compounds with diverse applications.

Imines are formed by the reaction of the aldehyde with a primary amine, typically with the removal of water. Hydrazones are synthesized by reacting the aldehyde with a hydrazine or a carbohydrazide, often in an alcohol solvent and sometimes with an acid catalyst. researchgate.netnih.gov For instance, the reaction with isonicotinic hydrazide produces a hydrazone derivative that incorporates a pyridine (B92270) ring. nih.govnih.gov These derivatives are not only stable compounds but also serve as important intermediates for the synthesis of more complex molecules, such as 2-azetidinones and 4-thiazolidinones. nih.gov

Table 3: Synthesis of Imine and Hydrazone Derivatives

| Derivative | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| Imine | This compound | Aniline | (E)-N-(4-tert-Butyl-2-chlorobenzylidene)aniline |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comnih.gov This approach is valued for its atom economy and ability to rapidly generate molecular complexity. tcichemicals.com

Aromatic aldehydes like this compound are common components in various MCRs. For example, in the Biginelli reaction, an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) react under acidic conditions to produce dihydropyrimidinones. These heterocyclic compounds are of significant interest in medicinal chemistry. tcichemicals.com The use of this compound in such a reaction would lead to the formation of a dihydropyrimidinone with the substituted phenyl group at the 4-position of the heterocyclic ring.

Table 4: Example of a Biginelli Multi-Component Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|

Utility in Polymer Chemistry and Advanced Materials Synthesis

The unique substitution pattern of this compound makes it an interesting candidate for the development of new polymers and advanced materials. The aldehyde group can be chemically modified to introduce polymerizable functionalities.

While not directly polymerizable through its aldehyde group in most common polymerization reactions, this compound can be converted into a functional monomer. For instance, the aldehyde can be reduced to the corresponding alcohol, (4-tert-butyl-2-chlorophenyl)methanol. This alcohol can then be further functionalized, for example, by conversion to a halide or an acrylate (B77674) ester, to yield a monomer suitable for polymerization.

Kinetic studies on the polymerization of structurally related compounds, such as 4-[(n-butylsulfinyl)methyl]-4′-(chloromethyl)benzene, have shown that polymerization can proceed through the formation of a p-quinodimethane intermediate. elsevierpure.com This suggests a potential pathway for creating novel polymers from derivatives of this compound.

Table 5: Potential Conversion to a Functional Monomer

| Starting Material | Intermediate | Potential Monomer |

|---|

Incorporation into Polyarylidene-based Materials

Theoretically, the 4-tert-butyl group would be expected to enhance the solubility and thermal stability of the resulting polymer due to its bulky, non-polar nature. The ortho-chloro substituent, on the other hand, would influence the electronic properties and potentially the conformation of the polymer backbone. The steric hindrance from the chlorine atom could affect the kinetics of the polymerization reaction and the final stereochemistry of the polymer. However, without specific studies, these remain hypothetical considerations.

Reagent in Catalytic Cycles and Ligand Design

The application of this compound as a direct reagent in catalytic cycles or as a primary building block in ligand design is not extensively documented in prominent chemical literature. The aldehyde functionality allows for its potential use in various catalytic transformations, such as in the formation of Schiff bases which can act as ligands for metal catalysts.

The electronic and steric profile of this compound could, in principle, be leveraged in ligand design. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the steric bulk of the tert-butyl group, could modulate the coordination environment of a metal center. This could influence the catalytic activity, selectivity, and stability of the resulting complex. For instance, a ligand derived from this aldehyde might create a specific chiral pocket around a metal, potentially leading to applications in asymmetric catalysis. Despite these theoretical possibilities, concrete examples and detailed research findings are scarce.

Application as a Chemical Probe in Enzyme Mechanism Studies

The use of specifically substituted small molecules as chemical probes is a powerful technique for elucidating enzyme mechanisms. These probes can act as inhibitors, substrates, or inactivators, providing insights into the active site architecture and catalytic residues of an enzyme.

While substituted benzaldehydes are known to interact with various enzymes, there is no specific, publicly available research that details the application of this compound as a chemical probe in enzyme mechanism studies. The combined steric and electronic features of this molecule could make it a candidate for probing the active sites of certain enzymes, where the tert-butyl group might interact with hydrophobic pockets and the chloro and aldehyde groups with specific residues. However, without experimental data, its utility in this area remains speculative.

Environmental Photochemistry and Degradation Pathways

Atmospheric Photochemistry: Light-Induced Transformation and Fate

Once in the atmosphere, 4-tert-Butyl-2-chlorobenzaldehyde is subject to photochemical reactions initiated by sunlight. The primary process for the atmospheric degradation of many aromatic aldehydes is their reaction with hydroxyl radicals (•OH), which are ubiquitous in the troposphere. While specific experimental data on the atmospheric photochemistry of this compound is limited, the behavior of structurally similar compounds, such as other substituted benzaldehydes, provides insights into its likely fate.

The absorption of ultraviolet (UV) radiation can excite the molecule, leading to direct photolysis. However, for many benzaldehydes, the reaction with •OH radicals is the more significant atmospheric loss process. This reaction typically involves the abstraction of the aldehydic hydrogen atom, forming a benzoyl radical. This initial step can trigger a cascade of reactions, leading to the formation of various secondary pollutants.

Reactions with Environmental Radicals (e.g., Chlorine Atoms)

In addition to hydroxyl radicals, other reactive species in the atmosphere, such as chlorine atoms (Cl•), can contribute to the degradation of this compound, particularly in marine or coastal areas where chlorine atom concentrations can be elevated. Chlorine atoms are highly reactive and can react with aromatic compounds through hydrogen abstraction or addition to the aromatic ring.

For aromatic aldehydes, the reaction with chlorine atoms is expected to proceed primarily via abstraction of the aldehydic hydrogen, similar to the reaction with •OH radicals. This would lead to the formation of a 4-tert-butyl-2-chlorobenzoyl radical. The subsequent reactions of this radical would influence the formation of secondary products in the atmosphere.

Currently, there is a lack of specific kinetic data for the reaction of chlorine atoms with this compound. Further research is needed to quantify the rate of this reaction and its importance relative to other atmospheric loss processes.

Pathways of Environmental Degradation in Aqueous and Atmospheric Systems

The environmental degradation of this compound is not limited to the atmosphere. In aqueous systems, such as surface waters, photodegradation can also occur. Studies on other chlorinated benzaldehydes have shown that they can undergo photoinduced degradation in water, leading to the formation of various byproducts. researchgate.net

Indirect photolysis, mediated by photochemically produced reactive species like hydroxyl radicals, is a likely degradation pathway in sunlit surface waters. researchgate.netnih.gov The reaction of this compound with •OH radicals in the aqueous phase would likely involve addition to the aromatic ring or abstraction of the aldehydic hydrogen.

Future Research Directions and Emerging Opportunities

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For derivatives of 4-tert-butyl-2-chlorobenzaldehyde, the development of novel asymmetric synthetic routes is a promising area of research. Current synthetic methods for substituted benzaldehydes often result in racemic mixtures, requiring costly and inefficient resolution steps. acs.orgrug.nl Future research is anticipated to focus on organocatalytic and biocatalytic methods to achieve high stereoselectivity.

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.orgnih.gov For instance, proline and its derivatives have been successfully used in asymmetric aldol (B89426) and Michael reactions. youtube.com Cinchona alkaloids have also shown promise in catalyzing enantioselective additions to α,β-unsaturated aldehydes. nih.gov The application of these catalysts to this compound could lead to the efficient synthesis of a variety of chiral derivatives.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as carbonyl reductases can be used for the asymmetric reduction of the aldehyde group to a chiral alcohol. proquest.com The use of whole-cell biocatalysts or isolated enzymes derived from vegetable wastes presents an environmentally friendly approach to producing chiral alcohols from benzaldehyde (B42025) derivatives. scielo.org.mx

| Catalyst Type | Potential Application to this compound | Expected Chiral Product |

| Prolinol Ethers | Asymmetric Michael Addition | Chiral 1,5-dicarbonyl compounds |

| Cinchona Alkaloids | Enantioselective Michael Addition | Chiral 1,4-dihydropyridine (B1200194) derivatives nih.gov |

| Carbonyl Reductases | Asymmetric reduction of the aldehyde | Chiral (4-tert-butyl-2-chlorophenyl)methanol |

Exploration of Unique Reactivity under Extreme Conditions

Investigating the reactivity of this compound under extreme conditions, such as high pressure, temperature, or in the presence of unconventional energy sources like ultrasound or microwaves, could unveil novel reaction pathways and products. While specific studies on this compound are limited, research on related aromatic aldehydes provides a basis for future exploration.

High-pressure chemistry can influence reaction rates and selectivities by altering activation volumes. For transformations involving this compound, high pressure could favor the formation of sterically hindered products or enable reactions that are sluggish at atmospheric pressure.

Photochemical reactions represent another frontier. The benzaldehyde moiety can undergo various photochemical transformations, including Norrish Type I and Type II reactions. The presence of the chloro and tert-butyl substituents will undoubtedly influence the excited-state reactivity of the molecule. The study of its photochemical behavior could lead to the synthesis of unique cyclic or rearranged products.

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This could be particularly useful for enhancing the rates of heterogeneous reactions involving this compound, such as reductions with metal powders or supported reagents.

Advanced Spectroscopic Characterization with Ultrafast Techniques

Ultrafast spectroscopic techniques, operating on femtosecond to picosecond timescales, are essential for understanding the intricate details of chemical reaction dynamics. dtic.milnih.gov For this compound, transient absorption spectroscopy can provide invaluable insights into the properties of its short-lived excited states and reaction intermediates. edinst.comyoutube.com